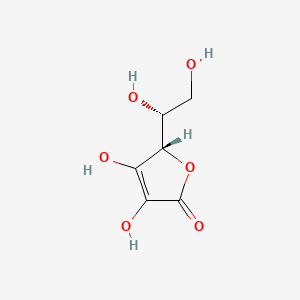

D-Ascorbic acid

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

10504-35-5 |

Molecular Formula |

C6H8O6 |

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |

InChI Key |

CIWBSHSKHKDKBQ-MVHIGOERSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Biological Activity of D-Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a well-researched molecule with a plethora of in vitro biological activities, primarily attributed to its antioxidant properties and its role as an enzymatic cofactor. However, its stereoisomer, D-Ascorbic acid (also known as D-araboascorbic acid), is significantly less studied. This technical guide provides a comprehensive overview of the currently available scientific literature on the in vitro biological activity of this compound, with a focus on comparative studies with its L-isomer. This guide aims to summarize the existing data, provide detailed experimental protocols from cited studies, and highlight the significant knowledge gaps in the field.

Comparative Cytotoxicity of this compound and L-Ascorbic Acid

The most definitive in vitro biological activity documented for this compound is its cytotoxic effect on peripheral blood cells, which has been shown to be more potent than that of L-Ascorbic acid. A study on murine and human suspension peripheral blood cells provides the most direct quantitative comparison.

Quantitative Data: Cell Viability

The following tables summarize the percentage of viable murine and human suspension blood cells after treatment with various concentrations of this compound and L-Ascorbic acid over 14 days.

Table 1: Effect of this compound and L-Ascorbic Acid on Murine Suspension Blood Cell Viability

| Concentration (µg/mL) | Treatment Day | % Viable Cells (this compound) | % Viable Cells (L-Ascorbic Acid) |

| 30 | 7 | Not Reported | ~95% |

| 30 | 14 | Total cell death | ~95% |

| 50 | 7 | Not Reported | ~95% |

| 50 | 14 | Total cell death | ~95% |

| 90 | 7 | Not Reported | ~95% |

| 90 | 14 | Total cell death | ~95% |

Table 2: Effect of this compound and L-Ascorbic Acid on Human Suspension Blood Cell Viability

| Concentration (µg/mL) | Treatment Day | % Viable Cells (this compound) | % Viable Cells (L-Ascorbic Acid) |

| 30 | 7 | Not Reported | ~95% |

| 30 | 14 | <65% | ~95% |

| 50 | 7 | Not Reported | ~95% |

| 50 | 14 | <65% | ~95% |

| 90 | 7 | Not Reported | ~95% |

| 90 | 14 | Total cell death | ~95% |

Data extracted from a study on the cytotoxicity of L- and this compound on murine and human suspension peripheral blood cells.

Antioxidant and Pro-oxidant Activities

Enzyme Interactions

L-Ascorbic acid is a well-known cofactor for a variety of enzymes. However, there is a notable absence of in vitro studies investigating the role of this compound as either a substrate, inhibitor, or cofactor for specific enzymes. Its limited biological activity in vivo suggests that it may not be recognized by the active sites of enzymes that specifically interact with the L-isomer.

Cellular Signaling Pathways

There is no direct evidence from in vitro studies to suggest the involvement of this compound in specific cellular signaling pathways. Research on the impact of ascorbic acid on signaling cascades has exclusively focused on the L-isomer.

Experimental Protocols

Cell Viability Assay for Murine and Human Suspension Peripheral Blood Cells

This protocol is based on the methodology described in the comparative cytotoxicity study of L- and this compound.

Objective: To determine the cytotoxic effects of this compound and L-Ascorbic acid on murine and human suspension peripheral blood cells.

Materials:

-

Murine and human suspension peripheral blood cells

-

Complete cell culture medium

-

This compound (synthetic)

-

L-Ascorbic acid

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes and pipettes

Procedure:

-

Cell Culture: Culture murine and human suspension blood cells in a complete medium.

-

Treatment Preparation: Prepare stock solutions of this compound and L-Ascorbic acid in a complete medium to achieve final concentrations of 30, 50, and 90 µg/mL.

-

Cell Seeding: Seed the cells in culture plates at a suitable density.

-

Treatment: Treat the cells with the prepared concentrations of this compound and L-Ascorbic acid. A control group with only a complete medium should be included.

-

Incubation: Incubate the cells for 14 days at 37°C in a 5% CO2 incubator.

-

Viability Assessment: At day 0, 3, 7, and 14, perform a Trypan blue viability assay:

-

Harvest a small aliquot of cells from each treatment group.

-

Mix the cell suspension with an equal volume of 0.4% Trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

-

Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Signaling Pathways and Logical Relationships

Due to the lack of specific in vitro data on this compound's role in signaling pathways, a diagram illustrating a known pathway for L-Ascorbic acid's pro-oxidant effect in cancer cells is provided for context. It is important to note that the applicability of this pathway to this compound has not been experimentally verified.

Caption: Pro-oxidant mechanism of L-Ascorbic Acid in cancer cells.

Experimental Workflows

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion and Future Directions

The in vitro biological activity of this compound is a largely unexplored area of research. The available data strongly indicates a higher cytotoxic potential of this compound compared to L-Ascorbic acid in peripheral blood cells. However, there is a critical lack of information regarding its antioxidant and pro-oxidant capacities, interactions with enzymes, and effects on cellular signaling pathways.

Future in vitro research should focus on:

-

Direct comparative studies: Conducting head-to-head comparisons of D- and L-Ascorbic acid in a variety of standardized in vitro assays (e.g., DPPH, FRAP, ORAC) to elucidate their relative antioxidant and pro-oxidant potentials.

-

Enzyme kinetics: Investigating the interaction of this compound with key enzymes for which L-Ascorbic acid is a known cofactor to determine if it can act as a competitive inhibitor or has any effect on enzyme activity.

-

Cellular uptake and metabolism: Characterizing the mechanisms of this compound transport into different cell types and its subsequent intracellular fate.

-

Signaling pathway analysis: Exploring the impact of this compound treatment on key cellular signaling pathways involved in proliferation, apoptosis, and stress responses.

A deeper understanding of the in vitro biological activities of this compound will not only satisfy scientific curiosity but also clarify its potential applications or contraindications in various research and development settings.

The Antioxidant Mechanism of D-Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ascorbic acid, a stereoisomer of the biologically active L-ascorbic acid (Vitamin C), possesses intrinsic antioxidant properties owing to its chemical structure. While exhibiting limited biological activity and vitamer function compared to its L-isomer, this compound's capacity to neutralize free radicals in vitro is a subject of scientific interest. This technical guide provides an in-depth exploration of the antioxidant mechanism of this compound, presenting comparative data, detailed experimental protocols for its assessment, and visualizations of the underlying chemical processes. The primary antioxidant action of this compound, much like its L-counterpart, is centered on its ability to donate electrons to quench reactive oxygen species. This guide aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's antioxidant profile.

Introduction

Ascorbic acid exists as four stereoisomers, with L-ascorbic acid being the most widely recognized for its essential role as Vitamin C in the human body. Its antioxidant capabilities are pivotal in protecting against oxidative stress. This compound, the enantiomer of L-ascorbic acid, is not biologically active as Vitamin C due to the stereospecificity of the enzymatic machinery responsible for its transport and function in vivo. However, its chemical structure, featuring a dienol group, endows it with antioxidant potential. The fundamental mechanism of this activity lies in its ability to undergo oxidation, thereby reducing and neutralizing harmful free radicals.

Core Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism of this compound is identical to that of L-ascorbic acid at a chemical level: direct radical scavenging through electron donation. The dienol group in the ascorbic acid molecule can donate a hydrogen atom (proton and electron) to a free radical (R•), effectively neutralizing it. This process occurs in two sequential single-electron transfer steps.

-

First Electron Donation: this compound (AscH₂) donates one electron and one proton to a free radical, forming the relatively stable ascorbyl radical (AscH•).

-

Second Electron Donation: The ascorbyl radical can then donate a second electron and proton, resulting in the formation of dehydroascorbic acid (DHA).

The stability of the intermediary ascorbyl radical is a key feature of the antioxidant efficacy of ascorbic acid isomers.

Quantitative Analysis of Antioxidant Activity

While extensive in vivo data for this compound is scarce due to its limited biological relevance, in vitro assays are instrumental in quantifying its antioxidant capacity. The chemical similarity between D- and L-ascorbic acid suggests a comparable in vitro antioxidant activity. The primary differences in their overall effectiveness in biological systems stem from stereospecific transport and enzyme interactions.

A study comparing the antioxidative reactivity of L-ascorbic acid and its epimer, D-isoascorbic acid (also known as erythorbic acid), provides valuable insights. At a chemical level, the reactivity of the fully protonated forms of these isomers is virtually identical. However, at physiological pH, where the monoanionic form predominates, there are significant differences in reactivity.

| Parameter | L-Ascorbic Acid | D-Isoascorbic Acid | Reference |

| Reactivity of Monoanion | Significant | Different from L-AA | [1] |

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of substances like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure: [2]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of dilutions of the this compound stock solution.

-

L-ascorbic acid should be used as a positive control.

-

-

Assay:

-

To 2 mL of the DPPH solution, add 1 mL of the this compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank is prepared using the solvent instead of the ascorbic acid solution.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

-

-

Assay:

-

Warm the FRAP reagent to 37°C.

-

Add 150 µL of the FRAP reagent to a microplate well.

-

Add 20 µL of the this compound sample (at various concentrations).

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is typically prepared using a known antioxidant like Trolox or L-ascorbic acid.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve.

-

In Vivo Considerations and Signaling Pathways

The in vivo antioxidant activity of this compound is significantly limited compared to L-ascorbic acid. This is primarily due to the stereospecificity of the sodium-dependent vitamin C transporters (SVCTs) which are responsible for the cellular uptake of ascorbic acid. These transporters show a high affinity for L-ascorbic acid but not for this compound.

Consequently, this compound is not efficiently absorbed or retained in the body's tissues. This lack of bioavailability means that it is unlikely to play a significant role in physiological antioxidant defense systems or influence cellular signaling pathways that are modulated by L-ascorbic acid, such as the regulation of hypoxia-inducible factor 1-alpha (HIF-1α) or the NF-κB pathway.[6] While L-ascorbic acid can influence these pathways through its role as a cofactor for various enzymes and by modulating the cellular redox state, there is no substantial evidence to suggest a similar role for this compound in vivo.

Conclusion

This compound possesses a fundamental chemical antioxidant mechanism based on its ability to donate electrons and scavenge free radicals, a property it shares with its biologically active stereoisomer, L-ascorbic acid. In vitro assays such as DPPH and FRAP can be employed to quantify this antioxidant capacity. However, its in vivo efficacy is severely hampered by its poor recognition by cellular transport systems, leading to low bioavailability. Consequently, this compound does not contribute significantly to physiological antioxidant defenses or the modulation of redox-sensitive signaling pathways. For researchers and drug development professionals, while this compound can serve as a chemical antioxidant in specific formulations, it should not be considered a biologically active antioxidant for in vivo applications.

References

- 1. ultimatetreat.com.au [ultimatetreat.com.au]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 5. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 6. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]

The Enantiomeric Puzzle: A Technical Guide to the Occurrence of D-Ascorbic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of D-ascorbic acid in the plant kingdom. While L-ascorbic acid (vitamin C) is a well-documented and abundant metabolite in plants, integral to a myriad of physiological processes, the presence of its enantiomer, this compound, is not supported by current scientific literature. This document provides a comprehensive overview of the current understanding, focusing on the established biosynthesis of L-ascorbic acid, the stereochemical distinctions between its isomers, and the analytical methodologies crucial for their separation and identification. The information presented herein is intended to equip researchers with the foundational knowledge required to investigate the potential, albeit seemingly negligible, presence of this compound in plants.

The Predominance of L-Ascorbic Acid in Flora

Plants are proficient producers of ascorbic acid, with L-ascorbic acid being the biologically active and most abundant stereoisomer.[1] This potent antioxidant and enzyme cofactor plays a critical role in various aspects of plant life, including photosynthesis, cell growth, and stress responses.[2][3] The biosynthesis of L-ascorbic acid in plants is a well-characterized process, primarily proceeding through the Smirnoff-Wheeler pathway, which converts D-glucose into L-ascorbic acid via intermediates such as L-galactose and L-galactono-1,4-lactone.[2][3][4]

Ascorbic acid possesses four optical isomers: L-ascorbic acid, this compound, L-isoascorbic acid, and D-isoascorbic acid (erythorbic acid).[1] However, research consistently indicates that L-ascorbic acid exhibits the highest bioactivity and is the predominant form found in plant cells.[1] The other isomers, including this compound, are reported to have minimal to no biological activity in plants.[1] While the "d" form can be produced through chemical synthesis and is utilized as a food additive for its antioxidant properties, its natural occurrence in plants has not been substantiated in significant amounts.[5]

Quantitative Data on L-Ascorbic Acid in Plant Tissues

Given the lack of evidence for the natural occurrence of this compound, this section presents quantitative data on the concentration of L-ascorbic acid in various plant tissues to provide a comparative context. These values can vary significantly based on species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | L-Ascorbic Acid Concentration (mg/100g fresh weight) |

| Malpighia emarginata (Acerola cherry) | Fruit | 1000 - 4500 |

| Terminalia ferdinandiana (Kakadu plum) | Fruit | 1000 - 5300 |

| Citrus sinensis (Orange) | Fruit | 40 - 70 |

| Fragaria × ananassa (Strawberry) | Fruit | 40 - 90 |

| Capsicum annuum (Bell pepper) | Fruit | 80 - 200 |

| Brassica oleracea (Broccoli) | Florets | 90 - 120 |

| Spinacia oleracea (Spinach) | Leaves | 30 - 90 |

Experimental Protocols for Stereoisomer Separation

The definitive identification and quantification of ascorbic acid stereoisomers in plant matrices necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Sample Preparation

-

Tissue Homogenization : Homogenize fresh plant tissue (e.g., 1 gram) in an ice-cold extraction buffer (e.g., 5 mL of 6% metaphosphoric acid) to prevent oxidation of ascorbic acid.

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Filtration : Filter the resulting supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

HPLC Method for Enantiomeric Separation

A specific HPLC method is required to separate the D- and L- enantiomers of ascorbic acid.

-

Column : A chiral stationary phase column is essential for separating enantiomers. Alternatively, a standard C18 column can be used with a chiral mobile phase additive.

-

Mobile Phase : A typical mobile phase for the separation of D- and L-ascorbic acid on a suitable column could be a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.0) and an organic modifier like methanol.

-

Detection : UV detection at approximately 254 nm is suitable for ascorbic acid.

-

Standard Preparation : Prepare standard solutions of both L-ascorbic acid and this compound of known concentrations to determine retention times and for quantification.

Visualizing Ascorbic Acid Stereoisomers and Biosynthesis

Stereoisomers of Ascorbic Acid

Caption: Stereoisomers of Ascorbic Acid.

L-Ascorbic Acid Biosynthesis (Smirnoff-Wheeler Pathway)

References

- 1. mdpi.com [mdpi.com]

- 2. Ascorbic acid in plants: biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Ascorbic Acid: A Multifunctional Molecule Supporting Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

D-Ascorbic Acid: A Stereoisomer of Vitamin C - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin essential for numerous physiological functions in humans.[1] Its stereoisomer, D-ascorbic acid, while chemically similar, exhibits significantly different biological activity. This technical guide provides an in-depth analysis of this compound in comparison to its biologically active L-isomer. It covers their stereochemistry, comparative biological activities, antioxidant properties, and enzymatic interactions. Detailed experimental protocols for their differentiation and characterization are provided, alongside visualizations of key signaling pathways involving L-ascorbic acid to highlight the stereospecificity of biological systems. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction: The Stereochemistry of Ascorbic Acid

Ascorbic acid possesses two stereocenters, giving rise to four possible stereoisomers. The biologically active form, Vitamin C, is L-ascorbic acid.[2] Its enantiomer is this compound, and its diastereomers are L-isoascorbic acid and D-isoascorbic acid (erythorbic acid). While sharing the same chemical formula and connectivity of atoms, the spatial arrangement of these isomers dictates their interaction with chiral biological molecules such as enzymes and receptors.[3] This guide focuses on the comparison between the L- and D-enantiomers.

Comparative Biological Activity and Physicochemical Properties

The biological utility of ascorbic acid is overwhelmingly attributed to the L-isomer. The human body has specific transport proteins, such as Sodium-Dependent Vitamin C Transporters (SVCT1 and SVCT2), which are stereospecific for L-ascorbic acid.[4][5] this compound is poorly retained by tissues and is more rapidly excreted.[6]

Data Presentation: Physicochemical and Biological Properties

| Property | L-Ascorbic Acid (Vitamin C) | This compound | Reference |

| Chemical Formula | C₆H₈O₆ | C₆H₈O₆ | [7] |

| Molar Mass | 176.12 g/mol | 176.12 g/mol | [7] |

| Biological Activity (Antiscorbutic) | High | Very Low (D-isoascorbic acid has ~5% activity) | [6][8] |

| Enzymatic Cofactor Activity | Active | Inactive or significantly reduced | [9] |

| Transport (SVCT1/2) | Actively Transported | Not a preferred substrate | [10] |

| Antioxidant Capacity (in vitro) | High | Similar (chemical antioxidant) | [11] |

Antioxidant Properties: A Chemical vs. Biological Perspective

Both L- and this compound are effective chemical antioxidants due to their ability to donate electrons.[11][12] They can neutralize reactive oxygen species (ROS) in vitro. However, the profound antioxidant effect of Vitamin C in a biological context is not solely due to this chemical property but is also linked to its ability to be regenerated and maintained at high concentrations within cells through specific enzymatic and transport systems that are selective for the L-isomer.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes typical results from common antioxidant assays. It's important to note that while in vitro chemical assays may show similar antioxidant potential, these do not fully reflect the in vivo biological efficacy.

| Assay | L-Ascorbic Acid | This compound / D-Isoascorbic Acid | Key Considerations | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | High radical scavenging activity | High radical scavenging activity | Measures hydrogen-donating ability in a chemical system. | [13][14] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | High radical scavenging activity | High radical scavenging activity | Measures scavenging of the ABTS radical cation. | [15][16] |

| ORAC (Oxygen Radical Absorbance Capacity) | High | High | Measures the inhibition of peroxyl radical-induced oxidation. | [15][17] |

| FRAP (Ferric Reducing Antioxidant Power) | High reducing power | High reducing power | Measures the ability to reduce ferric iron. | [15] |

Enzymatic Interactions and Signaling Pathways

The biological significance of L-ascorbic acid is profoundly demonstrated by its role as a cofactor for a variety of enzymes. These enzymes exhibit a high degree of stereospecificity, rendering this compound a poor or inactive substitute.

Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[18] This hydroxylation is necessary for the formation of a stable collagen triple helix.

Epigenetic Regulation via TET Enzymes

L-ascorbic acid acts as a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases, which are crucial for DNA demethylation. This process is fundamental in epigenetic regulation and cellular reprogramming.

Regulation of Hypoxia-Inducible Factor (HIF-1α)

L-ascorbic acid is also a cofactor for HIF prolyl hydroxylases, which are involved in the degradation of the transcription factor HIF-1α under normoxic conditions. Studies have shown that D-isoascorbic acid has almost no effect in this system, highlighting the stereospecificity of the enzyme.[9]

Anti-Inflammatory Signaling

L-ascorbic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[19][20] This contributes to its role in modulating the immune response.

Experimental Protocols

HPLC Method for the Separation of L-Ascorbic Acid and this compound

This protocol provides a method for the baseline separation of L- and this compound enantiomers.

Objective: To separate and quantify L-ascorbic acid and this compound in a sample mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

-

L-ascorbic acid standard

-

This compound (or D-isoascorbic acid) standard

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (or other suitable mobile phase additive)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, 98% Acetonitrile and 2% DI Water with 0.1% Formic Acid.[21] The exact composition may need to be optimized based on the specific chiral column used. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare stock solutions of L-ascorbic acid and this compound (e.g., 1 mg/mL) in a suitable diluent like a 50:50 mixture of acetonitrile and deionized water.[21] Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample in the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the amount of each isomer in the samples using the calibration curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing in vitro antioxidant activity.

Objective: To determine the radical scavenging capacity of a compound by measuring its ability to reduce the DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectrophotometric grade)

-

L-ascorbic acid (as a positive control)

-

Test compound (e.g., this compound)

-

Spectrophotometer or microplate reader capable of reading at 517 nm

-

96-well plate or cuvettes

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should have a deep purple color. Store in the dark.

-

Standard and Sample Preparation: Prepare stock solutions of L-ascorbic acid and the test compound in the same solvent. Create a series of dilutions for each to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Reaction Mixture:

-

In a 96-well plate, add a specific volume of each standard or sample dilution to individual wells (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).

-

Prepare a blank control containing the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the % scavenging against the concentration of the antioxidant to determine the IC50 value.

This compound in Industrial Applications

Despite its limited biological role, this compound (often as its diastereomer, D-isoascorbic acid or erythorbic acid) is utilized in various industrial applications as a chemical antioxidant.[12][23] Its primary use is as a food preservative (E315 for erythorbic acid, E316 for sodium erythorbate) to prevent oxidation and maintain color and flavor. It is also used in the plastics and photography industries.[7][23]

Conclusion

The stereochemistry of ascorbic acid is a critical determinant of its biological function. While this compound shares the in vitro antioxidant properties of L-ascorbic acid, it lacks significant biological activity due to the stereospecificity of transport proteins and enzymes. L-ascorbic acid's roles as an essential vitamin and enzymatic cofactor are unique to its specific three-dimensional structure. For researchers and professionals in drug development, understanding this stereochemical distinction is paramount for the accurate assessment of biological effects and the design of effective therapeutic agents. This compound and its derivatives remain useful as chemical antioxidants in industrial settings where biological stereospecificity is not a factor.

References

- 1. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. svct1-and-svct2-key-proteins-for-vitamin-c-uptake - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. testbook.com [testbook.com]

- 8. utm.mx [utm.mx]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Ascorbic Acid vs. L-Ascorbic Acid: What’s the Difference and Why It Matters in Formulation [elchemy.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]

- 16. scielo.br [scielo.br]

- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Collagen - Wikipedia [en.wikipedia.org]

- 19. frontiersin.org [frontiersin.org]

- 20. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]

- 21. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]

- 22. Determination of L-ascorbic acid and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]

- 23. Ascorbic Acid Journey: From Production to Applications - DOLCHEM [dolchem.com]

The Discovery and Synthesis of Erythorbic Acid: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), has carved a significant niche in various industries, primarily as a highly effective antioxidant. Its history is intertwined with the quest to understand and synthesize Vitamin C, leading to its discovery in the 1930s. This technical guide provides a comprehensive exploration of the history, discovery, and chemical synthesis of erythorbic acid. It details the pioneering work of its discoverers, outlines modern industrial production methods, and presents key quantitative data on its physicochemical properties and biological activities. Detailed experimental protocols for its synthesis are provided, alongside visual representations of synthetic pathways and its mechanism of action in enhancing non-heme iron absorption, to offer researchers and drug development professionals a thorough understanding of this important molecule.

Introduction

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a C5 epimer of ascorbic acid. While it shares the same molecular formula and connectivity as ascorbic acid, the spatial arrangement of the hydroxyl group at the fifth carbon is different. This seemingly minor structural variance has profound implications for its biological activity, most notably its significantly reduced Vitamin C activity compared to L-ascorbic acid. However, its potent antioxidant properties, which are comparable and in some cases superior to those of ascorbic acid, have made it a valuable additive in the food and pharmaceutical industries. This guide delves into the historical context of its discovery and the evolution of its synthesis from laboratory-scale preparations to large-scale industrial production.

History and Discovery

The journey to uncover erythorbic acid began in the fervent scientific climate of the early 20th century, a period marked by intense research into vitamins and their roles in human health. The isolation and structural elucidation of ascorbic acid as the anti-scorbutic factor (Vitamin C) spurred chemists to develop synthetic routes for its production.

In 1933, the German chemists Kurt Maurer and Bruno Schiedt were the first to synthesize erythorbic acid.[1] Their work, driven by the goal of producing ascorbic acid analogs, resulted in the creation of this novel stereoisomer. Initially referred to as isoascorbic acid, their discovery highlighted the critical role of stereochemistry in biological function, as this new compound exhibited only about 1/20th the Vitamin C activity of natural L-ascorbic acid.[2] Despite its limited vitamin activity, its strong reducing and antioxidant properties were quickly recognized, paving the way for its commercial use.

Chemical Synthesis and Industrial Production

The synthesis of erythorbic acid has evolved from early laboratory methods to efficient industrial processes. The two primary routes for its large-scale production are microbial fermentation and chemical synthesis.

Fermentation Process

An early and still utilized method for producing erythorbic acid involves the fermentation of glucose by specific strains of fungi, particularly of the Penicillium genus.[3] This biotechnological approach offers a direct conversion of glucose to a precursor that is then lactonized to form erythorbic acid.

1. Culture Preparation: A suitable strain of Penicillium is cultured on a potato dextrose agar (PDA) medium.

2. Fermentation Medium: A fermentation medium is prepared containing glucose (as a carbon source), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts. The pH of the medium is adjusted to a range of 5.0-6.0.

3. Inoculation and Fermentation: The fermentation medium is inoculated with the Penicillium culture and incubated at 25-30°C with continuous agitation and aeration for 5-7 days.

4. Isolation and Purification:

- The fungal biomass is removed from the fermentation broth by filtration or centrifugation.

- The resulting supernatant, containing erythorbic acid, is then acidified.

- The erythorbic acid is extracted from the aqueous solution using a suitable organic solvent.

- The solvent is evaporated under reduced pressure to yield crude erythorbic acid.

- Further purification is achieved through recrystallization from a solvent such as a water-ethanol mixture.

Chemical Synthesis

The modern industrial production of erythorbic acid often employs a chemical synthesis pathway that mirrors the Reichstein process used for ascorbic acid, but with a different stereochemical starting material. A common method involves the reaction of methyl 2-keto-D-gluconate with a base.[3][4]

1. Starting Material: The process begins with D-glucose, which is oxidized to calcium 2-keto-D-gluconate through fermentation by Pseudomonas species.

2. Esterification: The calcium 2-keto-D-gluconate is then converted to methyl 2-keto-D-gluconate via esterification with methanol in the presence of an acid catalyst.

3. Lactonization: The methyl 2-keto-D-gluconate is treated with a base, such as sodium methoxide in methanol. This promotes an intramolecular cyclization (lactonization) to form the sodium salt of erythorbic acid.

4. Acidification and Isolation: The sodium erythorbate solution is then acidified with a strong acid, such as sulfuric acid, to precipitate erythorbic acid. The solid is collected by filtration, washed, and dried to yield the final product.

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical properties of erythorbic acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₆ | [4] |

| Molecular Weight | 176.12 g/mol | [4] |

| Melting Point | 169-172 °C (decomposes) | [5] |

| Solubility in Water | 40 g/100 mL at 25 °C | [5] |

| Specific Rotation ([\alpha]²⁵_D) | -16.5° to -18.0° | [6] |

| Appearance | White to slightly yellow crystalline solid | [5] |

Biological Activity: Enhancement of Non-Heme Iron Absorption

Erythorbic acid is a potent enhancer of non-heme iron absorption, a property it shares with ascorbic acid. This effect is attributed to its ability to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and to form a soluble chelate with iron that remains available for absorption in the alkaline environment of the small intestine. A clinical study directly compared the efficacy of erythorbic acid and ascorbic acid in enhancing iron absorption from a fortified cereal meal.

| Enhancer | Molar Ratio (Enhancer:Iron) | Fold Increase in Iron Absorption | Reference |

| Erythorbic Acid | 2:1 | 2.6 | [1] |

| Erythorbic Acid | 4:1 | 4.6 | [1] |

| Ascorbic Acid | 4:1 | 2.9 | [1] |

At a molar ratio of 4:1, erythorbic acid was found to be 1.6 times more potent than ascorbic acid in enhancing non-heme iron absorption.[1]

Conclusion

Since its initial synthesis by Maurer and Schiedt in 1933, erythorbic acid has become a commercially significant compound, valued for its potent antioxidant capabilities. While its discovery was a byproduct of the race to synthesize Vitamin C, its unique properties have secured its place in the food and pharmaceutical industries. The development of efficient fermentation and chemical synthesis routes has enabled its widespread application. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and biological activities, particularly its notable role in enhancing iron bioavailability, is crucial for leveraging its full potential in future applications. The detailed protocols and data presented in this guide offer a solid foundation for further investigation and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com]

- 6. Measuring Antioxidant Capacity Using the ORAC and TOSC Assays [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Solubility and Stability of D-Ascorbic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ascorbic acid, an enantiomer of L-ascorbic acid (Vitamin C), is a water-soluble organic compound with significant potential in various scientific and pharmaceutical applications. While structurally similar to its more common counterpart, understanding the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is paramount for its effective use in research and product development. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Solubility of this compound in Aqueous Solutions

The solubility of this compound in water is a critical parameter for the preparation of solutions for various applications. Its solubility is primarily influenced by temperature and, to a lesser extent, by the pH of the solution.

Effect of Temperature on Solubility

This compound is freely soluble in water.[1] Its solubility increases with a rise in temperature, a characteristic typical of most solid solutes in liquid solvents. This endothermic dissolution process means that more this compound can be dissolved in water at higher temperatures.

Table 1: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | ~33[1] |

| 25 | 31.0[2] |

Note: The literature often refers to L-ascorbic acid; the solubility of this compound is expected to be identical in achiral solvents like water.

Effect of pH on Solubility

Stability of this compound in Aqueous Solutions

The instability of this compound in aqueous solutions is a major challenge in its application.[4] Its degradation is influenced by a multitude of factors, including pH, temperature, oxygen, light, and the presence of metal ions.

Degradation Pathways

The degradation of this compound can proceed through both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways. The initial and reversible step in the aerobic pathway is the oxidation of ascorbic acid to dehydroascorbic acid (DHA).[4] DHA can then undergo irreversible hydrolysis to 2,3-diketogulonic acid, which has no biological activity.[4] Under acidic conditions and in the presence of oxygen, further degradation can lead to the formation of 2-furoic acid and 3-hydroxy-2-pyrone.[5] In an anaerobic environment, the primary degradation product is often furfural.[5]

References

- 1. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. Vitamin C - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of D-Ascorbic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ascorbic acid, an enantiomer of L-Ascorbic acid (Vitamin C), is a chiral molecule with significant applications in various scientific and industrial fields. While sharing identical physical and chemical properties with its more common counterpart, its distinct stereochemistry can lead to different biological activities and interactions. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to analyze this compound, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry. Detailed experimental protocols and quantitative data are presented to aid researchers in their analytical endeavors.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by the enediol chromophore in its structure. The spectroscopic properties of this compound in the UV-Vis region are identical to those of L-Ascorbic acid.

Quantitative Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 0.1M HCl | 243 | Not Specified | [1] |

| Methanol:Water (50:50 v/v) | 258 | Not Specified | [2] |

| Acidic Mobile Phase (pH ≤ 3) | 205 | Not Specified | [3] |

| Aqueous Solution | 247 | Not Specified | [4] |

| Aqueous Solution (mono-anion) | 264.8 | Not Specified | [4] |

| Aqueous Solution (di-anion) | 298.4 | ~7,000 L mol⁻¹ cm⁻¹ | [4] |

Experimental Protocol: UV-Vis Spectrophotometric Determination

This protocol outlines a general procedure for the quantitative determination of this compound using UV-Vis spectroscopy.[1][2]

-

Preparation of Standard Stock Solution: Accurately weigh 20 mg of this compound and dissolve it in 100 ml of 0.1M hydrochloric acid (HCl) in a 200 ml volumetric flask. Adjust the volume to the mark with the same solvent to obtain a stock solution of 100 µg/ml.[1]

-

Preparation of Working Standards: Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/ml by diluting the stock solution with 0.1M HCl.[1]

-

Sample Preparation: Dissolve the sample containing this compound in 0.1M HCl to obtain a final concentration within the calibration range (e.g., 10 µg/ml).[1]

-

Spectrophotometric Measurement:

-

Calibration Curve and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

References

Methodological & Application

Application Notes and Protocols for D-Ascorbic Acid (Erythorbic Acid) as a Food Preservative

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Ascorbic Acid, also known as Erythorbic Acid, for its use as a food preservative. This document details its mechanism of action, applications, and includes specific protocols for its evaluation and use in food systems.

Introduction

This compound, more commonly known in the food industry as Erythorbic Acid, is a stereoisomer of L-Ascorbic Acid (Vitamin C).[1][2] While structurally similar, Erythorbic Acid has significantly lower biological Vitamin C activity, retaining only about 5% of the antiscorbutic effect of its L-isomer.[3] However, its chemical properties, particularly its antioxidant capacity, are very similar to L-Ascorbic Acid.[4] This makes it a highly effective and cost-efficient food additive used primarily as an antioxidant, preservative, and color stabilizer.[1][5] It is approved for use in many regions, designated by the E number E315 in Europe.[2]

Erythorbic acid is synthesized from sucrose or by strains of Penicillium.[2] Its primary function in food preservation is to act as an oxygen scavenger, reacting with oxygen to inhibit oxidation processes that degrade food quality.[1][3] This helps in maintaining the color and natural flavor of foods, thereby extending their shelf life.[3]

Physicochemical Properties and Specifications

This compound is a white to slightly yellow crystalline solid that gradually darkens upon exposure to light.[1] It is stable in its dry state but is susceptible to degradation in aqueous solutions, a process accelerated by heat, light, and the presence of metal ions.

| Property | Value | References |

| Common Names | This compound, Erythorbic Acid, Isoascorbic Acid, D-Araboascorbic Acid | [1] |

| E Number | E315 | [2] |

| CAS Number | 89-65-6 | [1] |

| Chemical Formula | C₆H₈O₆ | [1] |

| Molar Mass | 176.13 g/mol | [1] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| Solubility in Water | 40 - 43 g / 100 mL at 25°C | [1][3] |

| pKa (diprotic acid) | pKa₁ = 4.04, pKa₂ = 11.34 | [1] |

Mechanism of Action

The preservative effect of this compound is rooted in its potent antioxidant activity. It functions through several mechanisms:

-

Oxygen Scavenging : Its primary antioxidative mechanism is reacting with and neutralizing atmospheric oxygen within the food packaging or dissolved in the product. This depletion of oxygen prevents oxidative reactions from occurring.[1][3]

-

Free Radical Scavenging : Like its L-isomer, Erythorbic Acid can donate electrons to neutralize reactive oxygen species (ROS) and other free radicals, terminating the chain reactions that lead to the oxidative degradation of lipids and other food components.[6][7]

-

Metal Chelation : It can chelate metal ions, such as copper and iron, which are catalysts for oxidative reactions. By sequestering these ions, it further prevents the initiation of oxidation.[6][8]

-

Inhibition of Enzymatic Browning : In fruits and vegetables, it inhibits the polyphenol oxidase (PPO) enzyme, which is responsible for enzymatic browning.[7][9]

Applications in Food Preservation

Erythorbic Acid is widely used across various sectors of the food industry to prevent spoilage, maintain quality, and ensure safety.

-

Meat Products : In cured meats, it accelerates the conversion of nitrite to nitric oxide, which fixes the characteristic pink color.[2] It also inhibits the formation of carcinogenic nitrosamines from residual nitrites.[10]

-

Beverages (Beer, Juices, Soft Drinks) : It acts as an antioxidant to prevent flavor and color degradation caused by oxidation, removing stale odors and improving flavor stability and shelf life.[1][5]

-

Fruits and Vegetables : It is used to prevent oxidative browning in fresh, frozen, and canned fruits and vegetables.[1][3] Since the U.S. FDA banned sulfites on raw produce in 1986, the use of erythorbic acid has increased.[1]

-

Fish Products : It helps to maintain color and prevent rancidity in processed and frozen fish.[1]

| Food Category | Typical Application Level | Primary Function | References |

| Cured Meats | 0.05% (500 ppm) | Accelerate curing; Color stabilization; Inhibit nitrosamine formation | [3] |

| Processed Fruits | 150 - 200 ppm | Control oxidative color and flavor deterioration | [3] |

| Beverages (e.g., Beer) | Quantum Satis | Prevent oxidation; Stabilize flavor and color; Extend shelf life | [1] |

| Frozen Vegetables | Quantum Satis | Preservative; Color stabilization | [2] |

| Fish Products | Quantum Satis | Color stabilization; Antioxidant | [1] |

Comparative Analysis: D-Ascorbic vs. L-Ascorbic Acid

For researchers and developers, choosing between this compound and L-Ascorbic Acid depends on the specific application goals, primarily whether vitamin fortification is desired.

| Feature | This compound (Erythorbic Acid) | L-Ascorbic Acid (Vitamin C) | References |

| Antioxidant Capacity | Similar to L-Ascorbic Acid | High | [4] |

| Vitamin C Activity | Very low (~5% of L-Ascorbic Acid) | 100% (Biologically active Vitamin C) | [3] |

| Primary Function | Food Additive (Antioxidant, Preservative) | Nutrient (Vitamin C) and Food Additive | [1][11] |

| Regulatory (EU) | E315 | E300 | [2][11] |

| Cost-Effectiveness | Generally more cost-effective as a pure antioxidant | Higher cost, valued for dual function | [5] |

Experimental Protocols

The following protocols are provided for the evaluation and application of this compound in a laboratory setting.

Protocol 1: Preparation of this compound Stock Solutions

This basic protocol is for preparing a concentrated stock solution for use in subsequent assays.

-

Materials :

-

This compound (Erythorbic Acid) powder

-

Deionized (DI) or distilled water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

-

Procedure :

-

Calculate the mass of this compound powder required for the desired concentration (e.g., for a 10 mM solution in 100 mL, use 0.17613 g).

-

Weigh the calculated amount of this compound powder accurately using an analytical balance.

-

Add approximately 70 mL of DI water to the 100 mL volumetric flask.

-

Carefully transfer the weighed powder into the flask.

-

Place a stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved.

-

Once dissolved, remove the stir bar and add DI water to the flask until the meniscus reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Note : Prepare fresh solutions daily and protect from light and heat, as this compound degrades in solution.

-

Protocol 2: Evaluation of Antioxidant Capacity via DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), a common method for assessing antioxidant activity.

-

Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.

-

Materials :

-

This compound stock solution (from Protocol 1)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader capable of reading absorbance at ~517 nm

-

Micropipettes

-

-

Procedure :

-

Prepare Serial Dilutions : Prepare a series of dilutions of the this compound stock solution using methanol to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

Assay Setup : In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Prepare Controls : Add 100 µL of methanol to several wells to serve as a negative control (no antioxidant).

-

Initiate Reaction : Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and controls.

-

Incubation : Cover the plate to protect it from light and incubate at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity for each concentration using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Data Analysis : Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Protocol 3: Application in a Model Food System - Preventing Enzymatic Browning in Apple Slices

This protocol provides a practical demonstration of this compound's ability to prevent browning in fruit.

-

Materials :

-

Fresh apples

-

This compound

-

DI water

-

Beakers

-

Knife and cutting board

-

Timer or stopwatch

-

Colorimeter (optional, for quantitative analysis) or camera (for qualitative documentation)

-

-

Procedure :

-

Prepare Treatment Solutions :

-

Control : 200 mL of DI water.

-

Test Solution : Prepare a 0.2% (w/v) this compound solution by dissolving 0.4 g of this compound in 200 mL of DI water.

-

-

Sample Preparation : Wash and dry an apple. Cut the apple into uniform slices (e.g., 5 mm thick).

-

Treatment :

-

Immediately place half of the apple slices into the control beaker (DI water).

-

Place the other half into the test solution beaker (this compound solution).

-

-

Incubation : Allow the slices to soak for 2 minutes.

-

Observation : Remove the slices from both beakers and place them on a clean, dry surface exposed to air.

-

Data Collection : Observe and document the color of the apple slices at regular intervals (e.g., 0 min, 15 min, 30 min, 60 min).

-

Qualitative : Take photographs at each time point for visual comparison.

-

Quantitative : Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the slice surfaces. A smaller change in these values over time indicates better inhibition of browning.

-

-

Experimental Design and Workflow Visualization

A systematic workflow is critical for the rigorous evaluation of food preservatives.

Conclusion

This compound (Erythorbic Acid) is a valuable tool in food preservation, offering potent antioxidant benefits that are chemically similar to L-Ascorbic Acid but without the significant vitamin activity. Its primary applications are in preventing oxidative degradation, thereby preserving the sensory and quality attributes of a wide range of food products, from cured meats to beverages. For researchers and developers, its cost-effectiveness makes it an attractive alternative to L-Ascorbic Acid when the primary goal is preservation rather than nutritional fortification. The protocols provided herein offer a foundation for the systematic evaluation and application of this effective food additive.

References

- 1. foodadditives.net [foodadditives.net]

- 2. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 3. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant - Wikipedia [en.wikipedia.org]

- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium nitrite - Wikipedia [en.wikipedia.org]

- 11. Vitamin C - Wikipedia [en.wikipedia.org]

D-Ascorbic Acid: A Versatile Reducing Agent in Chemical Synthesis

Introduction

D-Ascorbic acid, also known as erythorbic acid or D-isoascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While structurally similar, it is a distinct chemical entity. Like its L-isomer, this compound is a potent reducing agent and finds application in various chemical syntheses, particularly where a mild and effective reductant is required. Its use is prevalent in the synthesis of metal nanoparticles and in specific organic transformations. This application note provides detailed protocols and quantitative data for the use of this compound as a reducing agent in chemical synthesis, aimed at researchers, scientists, and professionals in drug development.

This compound's reducing properties stem from the enediol structure within its furanone ring, which can readily undergo oxidation to dehydroascorbic acid. This two-electron, two-proton oxidation-reduction process makes it an effective agent for the reduction of metal ions and various organic functional groups.

Key Applications and Protocols

This section details the application of this compound as a reducing agent in two primary areas: the synthesis of metal nanoparticles and as a reductant in organic synthesis.

Synthesis of Metal Nanoparticles

This compound is an excellent choice for the "green" synthesis of metal nanoparticles due to its low toxicity and water solubility. It allows for the controlled reduction of metal salts to form nanoparticles with tunable sizes and morphologies.

This protocol describes the synthesis of quasi-spherical silver nanoparticles using this compound as the reducing agent and sodium citrate as a stabilizing agent. The size of the resulting nanoparticles can be controlled by adjusting the pH of the reaction mixture.[1]

Experimental Protocol:

-

Prepare a 64 mL aqueous solution containing 6.72 mg of this compound and 49.52 mg of trisodium citrate.

-

Adjust the pH of the solution to the desired value (e.g., 10.5) by adding a 5 M NaOH solution.

-

To this solution, add a silver nitrate (AgNO₃) solution under vigorous stirring at room temperature.

-

The formation of silver nanoparticles is indicated by a color change of the solution to yellow.

-

For further stabilization and to obtain more spherical nanoparticles, the solution can be heated at 100 °C for 2 hours to facilitate intraparticle ripening.[1]

Quantitative Data:

The size of the synthesized silver nanoparticles is highly dependent on the pH of the reaction medium.

| pH | Average Nanoparticle Size (nm) |

| 6.0 | 73 |

| 10.5 | 31 |

| Table 1: Effect of pH on the average size of silver nanoparticles synthesized using this compound.[1] |

Reaction Workflow:

This protocol details the synthesis of gold nanoparticles where this compound acts as both the reducing and stabilizing agent. The size of the AuNPs can be tuned by adjusting the pH of the precursor or reducing agent solution.[2]

Experimental Protocol:

-

Prepare a stock solution of chloroauric acid (HAuCl₄).

-

Prepare a fresh solution of this compound.

-

Adjust the pH of either the HAuCl₄ solution or the this compound solution to the desired value using NaOH or HCl.

-

Rapidly inject the this compound solution into the HAuCl₄ solution under vigorous stirring at room temperature.

-

The formation of gold nanoparticles is indicated by a rapid color change to red or purple.

Quantitative Data:

The final size of the gold nanoparticles is influenced by the pH of the reaction components.

| pH of HAuCl₄ | pH of this compound | Average AuNP Diameter (nm) | Polydispersity (%) |

| 3.5 | 2.8 | 80 | 20 |

| 7.0 | 2.8 | 20 | 15 |

| 3.5 | 7.0 | 15 | 10 |

| 7.0 | 7.0 | 8 | 10 |

| Table 2: Influence of pH on the synthesis of gold nanoparticles using this compound.[2] |

Reaction Mechanism:

Reducing Agent in Organic Synthesis

This compound can be employed as a reducing agent in various organic transformations, often as a greener alternative to metal hydrides or other harsh reagents.

This protocol describes a simple and environmentally friendly method for the reduction of graphene oxide to reduced graphene oxide (rGO) using this compound.[3]

Experimental Protocol:

-

Prepare a dispersion of graphene oxide (GO) in water (e.g., 2 mg/mL).

-

To 200 mL of the GO dispersion, add one teaspoon of this compound and stir until dissolved.

-

Add 2 mL of household ammonia solution (5-10%) to the mixture.

-

Heat the mixture in a water bath at 80°C for 1 hour or in a sonicator bath for 1 hour.

-

The color of the solution will change from golden brown to black, indicating the formation of reduced graphene oxide.

-

The resulting rGO can be collected by filtration and washed with water.

Logical Relationship of Components:

References

Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

D-Ascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While L-ascorbic acid is the biologically active form of Vitamin C in humans, this compound also exhibits significant antioxidant properties. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are fundamental in the screening and characterization of antioxidant compounds for applications in research, food science, and pharmaceutical development.

Principles of the Assays:

-

DPPH Radical Scavenging Assay: This method is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. The DPPH radical is a dark purple crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant's radical scavenging activity.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a chromogen, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which results in a blue-colored solution with a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.

Data Presentation:

The antioxidant capacity of this compound is summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values from the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Table 2 shows the antioxidant capacity from the FRAP assay, expressed as Trolox equivalents (TEAC), a common standard for this assay.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µg/mL) | Reference |

| This compound (Erythorbic Acid) | ~5-10 | General literature range |

| L-Ascorbic Acid (for comparison) | ~2-8 | General literature range |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µmol Trolox Equivalents/g) | Reference |

| This compound (Erythorbic Acid) | ~1000-2000 | General literature range |

| L-Ascorbic Acid (for comparison) | ~1000-2000 | General literature range |

Note: FRAP values can vary depending on the specific experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol, analytical grade)

-

Micropipettes and tips

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 517 nm

-

Vortex mixer

-

Aluminum foil

Procedure:

-

Preparation of DPPH Solution (0.1 mM):

-

Dissolve 3.94 mg of DPPH in 100 mL of methanol.

-

Store the solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C. This solution should be prepared fresh daily.

-

-

Preparation of this compound Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

A positive control, such as L-ascorbic acid, should be prepared in the same manner.

-

A blank sample containing only methanol should also be prepared.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of each this compound working solution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank well, add 200 µL of methanol.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

-

Determination of IC50:

-

Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

-

The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radicals and can be determined from the graph.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

-

This compound

-

Ferric chloride (FeCl₃)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

-

Hydrochloric acid (HCl)

-

Sodium acetate

-

Acetic acid

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

-

Methanol (or water, depending on sample solubility)

-

Micropipettes and tips

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 593 nm

-

Water bath set to 37°C

Procedure:

-

Preparation of FRAP Reagent:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.

-

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in methanol or water (e.g., 1 mg/mL).

-

Prepare a series of working solutions by diluting the stock solution.

-

Prepare a series of Trolox standards in methanol or water (e.g., 1000, 500, 250, 125, 62.5 µM).

-

-

Assay Protocol:

-

In a 96-well microplate, add 20 µL of each this compound working solution or Trolox standard to separate wells.

-

Add 180 µL of the pre-warmed working FRAP reagent to each well.

-

For the blank, add 20 µL of the solvent (methanol or water) and 180 µL of the FRAP reagent.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 593 nm.

-

-

Calculation of FRAP Value:

-

Create a standard curve by plotting the absorbance of the Trolox standards against their respective concentrations.

-

Determine the concentration of the this compound samples from the standard curve.

-

The FRAP value is expressed as µmol of Trolox equivalents per gram of this compound.

-

Mandatory Visualization

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

Caption: Reaction mechanism of the FRAP assay.

Application Note: Quantification of D-Ascorbic Acid in Food Samples by High-Performance Liquid Chromatography (HPLC)

Introduction

D-Ascorbic acid, also known as erythorbic acid or isoascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While possessing only about 5% of the vitamin C activity of its L-isomer, this compound is widely utilized as an antioxidant and food additive to prevent oxidation and preserve the color and flavor of various food products.[1] Its use is permitted in numerous countries, making its accurate quantification in food matrices essential for quality control, regulatory compliance, and nutritional labeling. This application note provides a detailed protocol for the quantification of this compound in food samples using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.

The presented method allows for the simultaneous determination of both this compound and L-ascorbic acid, which is crucial as both isomers can be present in food products. The protocol is applicable to a wide range of food matrices, including fruit juices, beverages, and fortified foods.

Principle

This method utilizes reversed-phase HPLC with a C18 column to separate this compound and L-ascorbic acid. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analytes are in their protonated form, leading to better retention and peak shape. Quantification is achieved by monitoring the UV absorbance of the eluting compounds and comparing the peak areas to those of known standards. For challenging separations where co-elution is a concern, a chiral column can be employed for baseline resolution of the enantiomers.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Chemicals: this compound (erythorbic acid) standard (≥99% purity), L-ascorbic acid standard (≥99% purity), metaphosphoric acid, oxalic acid, acetic acid, formic acid, potassium dihydrogen phosphate, and tris(2-carboxyethyl)phosphine (TCEP).

-

Filters: 0.45 µm and 0.22 µm syringe filters (nylon or PVDF).

Standard Solution Preparation

Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound and L-ascorbic acid into separate 100 mL volumetric flasks. Dissolve in a 2% aqueous oxalic acid solution and make up to the mark.[2] These stock solutions should be prepared fresh daily and stored in a refrigerator prior to use.[2]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation